molecular formula C17H20N2O4S2 B5793290 1-[(4-methylphenoxy)acetyl]-4-(2-thienylsulfonyl)piperazine

1-[(4-methylphenoxy)acetyl]-4-(2-thienylsulfonyl)piperazine

Cat. No. B5793290
M. Wt: 380.5 g/mol
InChI Key: LFQFJDIMSVOCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methylphenoxy)acetyl]-4-(2-thienylsulfonyl)piperazine, commonly known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. MPTP belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.

Scientific Research Applications

MPTP has been extensively studied for its potential therapeutic benefits in various fields of scientific research. It has been investigated for its anti-inflammatory, anti-cancer, and anti-tumor properties. MPTP has also been studied for its ability to inhibit the growth and proliferation of cancer cells. Additionally, MPTP has been found to have antimicrobial activity against a wide range of microorganisms.

Mechanism of Action

The mechanism of action of MPTP is not fully understood. However, it has been proposed that MPTP may act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. MPTP has also been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the removal of damaged cells from the body.
Biochemical and Physiological Effects:
MPTP has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. MPTP has also been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

MPTP has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of purity. MPTP is also relatively stable and can be stored for long periods of time. However, there are also limitations to using MPTP in lab experiments. It has been found to be toxic to certain cell types, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of MPTP. One area of research is to investigate the potential therapeutic benefits of MPTP in the treatment of cancer. Another area of research is to study the mechanism of action of MPTP and to identify the enzymes that it targets. Additionally, there is a need to investigate the safety and toxicity of MPTP in animal models and human clinical trials.
Conclusion:
In conclusion, MPTP is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. MPTP has also been found to have antimicrobial activity against a wide range of microorganisms. While there are limitations to using MPTP in lab experiments, there are several future directions for the study of this compound.

Synthesis Methods

The synthesis of MPTP involves the reaction of 1-(4-methylphenoxy)acetyl)piperazine with 2-thiophenesulfonyl chloride. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or acetonitrile. The final product is obtained after purification using column chromatography or recrystallization.

properties

IUPAC Name

2-(4-methylphenoxy)-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-14-4-6-15(7-5-14)23-13-16(20)18-8-10-19(11-9-18)25(21,22)17-3-2-12-24-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQFJDIMSVOCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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